Cas no 671-93-2 (3-(Chlorosulfonyl)-4-fluorobenzoyl chloride)
3-(Chlorosulfonyl)-4-fluorobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-(chlorosulfonyl)-4-fluorobenzoyl chloride
- YSPDOIWQNJDXOU-UHFFFAOYSA-N
- 3-Chlorosulfonyl-4-fluorobenzoyl=chloride
- 3-Chlorosulfonyl-4-fluoro benzoyl chloride
- Benzoyl chloride, 3-(chlorosulfonyl)-4-fluoro-
- 3-(Chlorosulfonyl)-4-fluorobenzoyl chloride
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- Inchi: 1S/C7H3Cl2FO3S/c8-7(11)4-1-2-5(10)6(3-4)14(9,12)13/h1-3H
- InChI Key: YSPDOIWQNJDXOU-UHFFFAOYSA-N
- SMILES: ClS(C1C(=CC=C(C(=O)Cl)C=1)F)(=O)=O
Computed Properties
- Exact Mass: 255.9163987g/mol
- Monoisotopic Mass: 255.9163987g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.6
- XLogP3: 2.6
3-(Chlorosulfonyl)-4-fluorobenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715810-1.0g |
3-(chlorosulfonyl)-4-fluorobenzoyl chloride |
671-93-2 | 1g |
$0.0 | 2023-06-06 |
3-(Chlorosulfonyl)-4-fluorobenzoyl chloride Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 3-(Chlorosulfonyl)-4-fluorobenzoyl chloride
3-(Chlorosulfonyl)-4-fluorobenzoyl Chloride (CAS No. 671-93-2): A Comprehensive Overview
3-(Chlorosulfonyl)-4-fluorobenzoyl chloride, identified by the CAS registry number 671-93-2, is a significant compound in the realm of organic chemistry, particularly within the domain of sulfonating agents and intermediates for various chemical syntheses. This compound has garnered attention due to its versatile applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Recent advancements in its synthesis and application have further solidified its role in modern chemical research.
The molecular structure of 3-(Chlorosulfonyl)-4-fluorobenzoyl chloride comprises a benzene ring substituted with a chlorosulfonyl group at the meta position and a fluorine atom at the para position, with a chlorine atom attached to the carbonyl group. This unique arrangement imparts distinctive electronic and steric properties, making it an ideal candidate for various chemical transformations. The presence of both sulfonyl and fluorine substituents enhances its reactivity, particularly in nucleophilic aromatic substitution reactions, which are pivotal in drug discovery and material science.
Recent studies have highlighted the role of 3-(Chlorosulfonyl)-4-fluorobenzoyl chloride as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel inhibitors for kinase enzymes, which are critical targets in cancer therapy. The sulfonyl group's ability to act as a leaving group facilitates the formation of stable intermediates, enabling precise control over the synthesis process.
In addition to its role in pharmaceuticals, 3-(Chlorosulfonyl)-4-fluorobenzoyl chloride has found applications in agrochemicals, particularly in the development of herbicides and fungicides. Its reactivity allows for the creation of molecules with enhanced stability and selectivity, which are essential for agricultural applications. Recent advancements in green chemistry have also led to more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its high reactivity.
The synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoyl chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Researchers have explored various methodologies, including Friedel-Crafts sulfonation and subsequent chlorination, to optimize the synthesis pathway. Recent breakthroughs have focused on catalytic systems that enhance reaction efficiency while minimizing by-products.
In terms of physical properties, 3-(Chlorosulfonyl)-4-fluorobenzoyl chloride exhibits a high melting point due to its strong intermolecular interactions, making it suitable for solid-state reactions. Its solubility in organic solvents facilitates its use in solution-phase chemistry, where it can be employed as an electrophilic agent or as a building block for more complex structures.
The application of 3-(Chlorosulfonyl)-4-fluorobenzoyl chloride extends beyond traditional chemical synthesis into emerging fields such as nanotechnology and polymer science. For example, it has been used as a precursor for synthesizing functional polymers with tailored properties, such as improved thermal stability or enhanced mechanical strength. These applications underscore its versatility and importance in advancing modern materials science.
In conclusion, 3-(Chlorosulfonyl)-4-fluorobenzoyl chloride, with its unique chemical structure and reactivity, continues to play a pivotal role in various branches of chemistry. Its applications span from drug discovery to agrochemical development and materials science, driven by ongoing research into more efficient synthesis methods and innovative uses. As scientific understanding deepens, this compound is poised to contribute even more significantly to future advancements in chemical research.
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